KI-8110
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Overview
Description
Methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, acetyloxy, and fluoro-dioxopyrimidinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the tetrahydrofuro[3,4-d][1,3]dioxol ring system: This can be achieved through cyclization reactions involving appropriate diol and carbonyl compounds.
Introduction of the fluoro-dioxopyrimidinyl group: This step may involve nucleophilic substitution reactions using fluorinated pyrimidine derivatives.
Attachment of the acetamido and acetyloxy groups: These functional groups can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Final coupling and esterification: The final steps involve coupling the intermediate compounds and esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The acetamido and acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The fluoro-dioxopyrimidinyl group can be reduced to form dihydropyrimidine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential drug candidate for the treatment of diseases involving pyrimidine metabolism.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may act by:
Inhibiting enzymes: By binding to the active site of enzymes involved in pyrimidine metabolism.
Modulating signaling pathways: By interacting with molecular targets such as receptors or transporters.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-chloro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
- Methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-bromo-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the fluoro-dioxopyrimidinyl group, which imparts distinct chemical properties and reactivity compared to its chloro or bromo analogs
Properties
CAS No. |
80681-73-8 |
---|---|
Molecular Formula |
C32H42FN3O18 |
Molecular Weight |
775.7 g/mol |
IUPAC Name |
methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C32H42FN3O18/c1-13(37)34-22-19(48-15(3)39)9-32(29(43)45-8,54-25(22)23(50-17(5)41)20(49-16(4)40)11-46-14(2)38)47-12-21-24-26(53-31(6,7)52-24)28(51-21)36-10-18(33)27(42)35-30(36)44/h10,19-26,28H,9,11-12H2,1-8H3,(H,34,37)(H,35,42,44)/t19-,20+,21+,22+,23+,24+,25+,26+,28+,32+/m0/s1 |
InChI Key |
JSEPROTUIPPOJT-CDHBAGNOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OCC2C3C(C(O2)N4C=C(C(=O)NC4=O)F)OC(O3)(C)C)OC(=O)C |
Synonyms |
5-fluoro-2',3'-isopropylidene-5'-O-(4-N-acetyl-2,4-dideoxy-3,6,7,8-tetra-O-acetyl-1-methoxycarbonylglycerogalactooctapyranosyl)uridine KI 8110 KI-8110 |
Origin of Product |
United States |
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